![molecular formula C25H34N6O3S B612063 (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide CAS No. 873652-48-3](/img/structure/B612063.png)
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide
Overview
Description
GDC-0152 is a small molecule antagonist of inhibitor of apoptosis proteins (IAPs)This compound has shown significant potential in cancer treatment by promoting apoptosis in cancer cells .
Mechanism of Action
Target of Action
GDC-0152 is a potent inhibitor of apoptosis proteins (IAPs) antagonist . It binds to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP . These proteins are known for their anti-apoptotic effects .
Mode of Action
GDC-0152 interacts with its targets, leading to a decrease in cell viability in cancer cells . It induces apoptosis through down-regulating IAPs and inhibiting the PI3K/Akt signaling pathway . It also induces autophagy, which can trigger apoptosis .
Biochemical Pathways
GDC-0152 affects several biochemical pathways. It also inhibits the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, resulting in cancer cell death .
Pharmacokinetics
GDC-0152 undergoes extensive metabolism, with less than 9% of the dose recovered as the parent compound in excreta . In plasma, GDC-0152 represented 16.7% and 7.5% of the area under the curve of the total radioactivity for two different labeling strategies . The terminal half-life for total radioactivity was longer for one labeling strategy (21.2 hours) than for the other (4.59 hours) . GDC-0152 is highly metabolized via oxidation and amide hydrolysis, followed by subsequent sulfation and glucuronidation .
Result of Action
The molecular and cellular effects of GDC-0152’s action include the induction of apoptosis and autophagy in cancer cells . It also leads to a decrease in cell viability in cancer cells, while having no effect on normal cells . In vivo, GDC-0152 has been shown to postpone tumor formation and slow down tumor growth, significantly improving survival of tumor-bearing mice .
Action Environment
These cells secrete TNFα, which can cooperate with GDC-0152 to kill cancer cells . This suggests that the tumor microenvironment can play a significant role in the efficacy of GDC-0152.
Biochemical Analysis
Biochemical Properties
GDC-0152 interacts with Inhibitor of Apoptosis Proteins (IAPs), which are known for their anti-apoptotic effects . It acts as a natural IAP antagonist in cells, leading to the induction of apoptosis, cell cycle arrest, necroptosis, and immune storm in vitro and in vivo .
Cellular Effects
GDC-0152 has been shown to suppress the growth of osteosarcomas when administered in vivo . It exerts its effects by interacting with tumor-associated immune cells, leading to the secretion of the inflammatory cytokine TNFα .
Molecular Mechanism
GDC-0152 exerts its effects at the molecular level by modulating the ABCB1-ATPase activity and inhibiting ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This interaction leads to changes in gene expression and enzyme activation, contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, GDC-0152 has been shown to reduce tumor levels of cIAP1/2, confirming its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of GDC-0152 vary with different dosages in animal models. It has been shown to suppress the growth of osteosarcomas and delay or prevent metastasis .
Metabolic Pathways
The metabolic pathways of GDC-0152 involve its interaction with IAPs, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
GDC-0152 is transported and distributed within cells and tissues through its interaction with ABCB1 . This interaction affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of GDC-0152 is influenced by its interaction with ABCB1 . This interaction directs it to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of GDC-0152 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled together under specific reaction conditions. Industrial production methods for GDC-0152 involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
GDC-0152 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: This reaction is used to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GDC-0152 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the inhibition of IAPs.
Biology: GDC-0152 is used to investigate the role of IAPs in cell death and survival.
Comparison with Similar Compounds
GDC-0152 is part of a group of Smac mimetics, which include compounds such as LCL161, birinapant, and AT-406. These compounds share a similar mechanism of action but differ in their binding affinities and pharmacokinetic properties. GDC-0152 is unique in its ability to bind to multiple IAPs with high affinity, making it a potent inhibitor of these proteins .
Similar Compounds
- LCL161
- Birinapant
- AT-406 (Debio1143)
- GDC-0917 (CUDC-427)
- BV6
- SM-164
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFLSDVFPIXOV-LRQRDZAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236307 | |
| Record name | GDC-0152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873652-48-3 | |
| Record name | GDC-0152 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0152 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0152 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


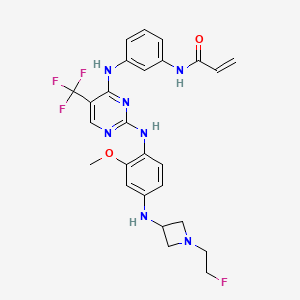



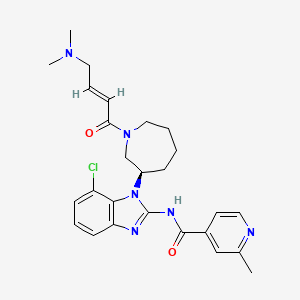
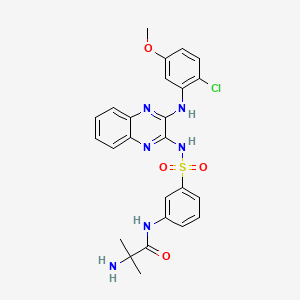
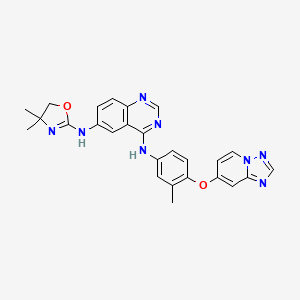
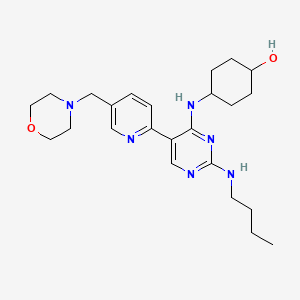
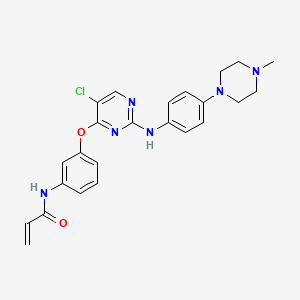
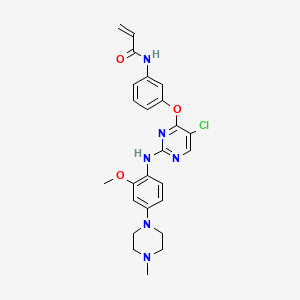
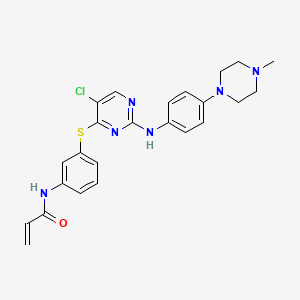
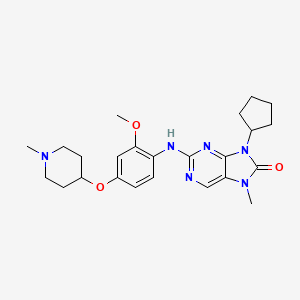
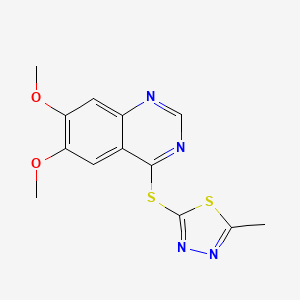
![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
